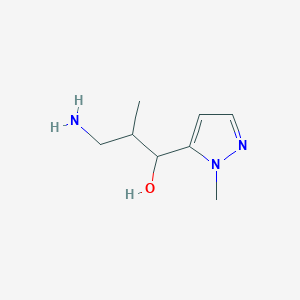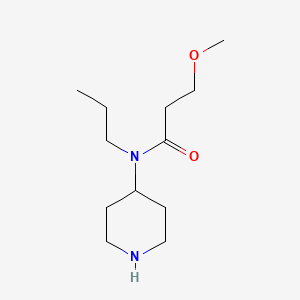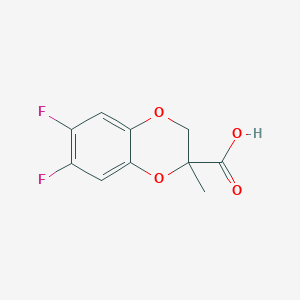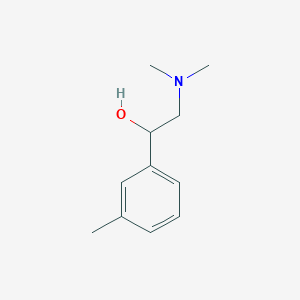![molecular formula C8H13BrO2 B13184144 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran](/img/structure/B13184144.png)
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is a heterocyclic organic compound featuring a fused ring system with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran typically involves the bromination of a precursor compound. One common method involves the reaction of hexahydro-2H-furo[3,2-c]pyran with bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with various nucleophiles, such as amines, thiols, or alcohols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of a methyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might produce a hydroxymethyl or formyl derivative.
Aplicaciones Científicas De Investigación
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting their function. This reactivity is exploited in the design of bioactive compounds that can inhibit enzymes or interfere with cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-(Bromomethyl)tetrahydro-2H-pyran: This compound has a similar structure but lacks the fused ring system, making it less rigid and potentially less selective in its interactions.
3,5-Bis(bromomethyl)-2,6-diphenyl-4H-pyran-4-one: This compound features two bromomethyl groups and a different ring system, leading to different reactivity and applications.
Uniqueness
3A-(bromomethyl)-hexahydro-2H-furo[3,2-c]pyran is unique due to its fused ring system, which imparts rigidity and specific spatial orientation to the molecule. This structural feature can enhance its selectivity and potency in biological applications, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C8H13BrO2 |
|---|---|
Peso molecular |
221.09 g/mol |
Nombre IUPAC |
3a-(bromomethyl)-2,3,4,6,7,7a-hexahydrofuro[3,2-c]pyran |
InChI |
InChI=1S/C8H13BrO2/c9-5-8-2-4-11-7(8)1-3-10-6-8/h7H,1-6H2 |
Clave InChI |
GIJDHAHSMCYCNE-UHFFFAOYSA-N |
SMILES canónico |
C1COCC2(C1OCC2)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1R)-1-(2-amino-5-bromopyridin-3-yl)oxyethyl]-4-fluorobenzoic acid](/img/structure/B13184075.png)




![6-Methyl-3,4,5,12-tetraazatricyclo[7.2.1.0,3,7]dodeca-4,6-diene](/img/structure/B13184098.png)




![1-Cyclohexylimidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13184121.png)

